molecular formula C5H9F3O2 B15299374 3,3,3-Trifluoro-2-(methoxymethyl)propan-1-ol

3,3,3-Trifluoro-2-(methoxymethyl)propan-1-ol

Cat. No.: B15299374
M. Wt: 158.12 g/mol
InChI Key: KUXSZEPKLYEDMP-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(methoxymethyl)propan-1-ol: is an organic compound with the molecular formula C5H9F3O2 It is characterized by the presence of three fluorine atoms and a methoxymethyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrofluorination: One common method involves the hydrofluorination of 3,3,3-trifluoropropene with methanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid to proceed efficiently.

    Methoxymethylation: Another approach involves the methoxymethylation of 3,3,3-trifluoropropanol using formaldehyde and methanol in the presence of a base like sodium hydroxide. This reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of 3,3,3-Trifluoro-2-(methoxymethyl)propan-1-ol often involves large-scale hydrofluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,3,3-Trifluoro-2-(methoxymethyl)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetone.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Hydrochloric acid for halide substitution, ammonia for amine substitution.

Major Products:

    Oxidation: 3,3,3-Trifluoro-2-(methoxymethyl)propanoic acid.

    Reduction: 3,3,3-Trifluoro-2-(methoxymethyl)propan-1-amine.

    Substitution: 3,3,3-Trifluoro-2-(chloromethyl)propan-1-ol.

Scientific Research Applications

Chemistry:

    Solvent: Due to its unique solubility properties, it is used as a solvent in various organic reactions.

    Intermediate: It serves as an intermediate in the synthesis of more complex fluorinated compounds.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways due to its fluorinated nature.

Medicine:

    Pharmaceuticals: It is explored as a potential building block for the synthesis of fluorinated drugs, which often exhibit enhanced biological activity and stability.

Industry:

    Material Science: The compound is used in the development of fluorinated polymers and coatings, which offer superior resistance to chemicals and environmental degradation.

Mechanism of Action

The mechanism by which 3,3,3-Trifluoro-2-(methoxymethyl)propan-1-ol exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s electronegativity, influencing its reactivity and interactions with enzymes and other proteins. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3,3,3-Trifluoro-2-(trifluoromethyl)propan-1-ol: This compound has an additional trifluoromethyl group, making it more hydrophobic and reactive.

    2-Trifluoromethyl-2-propanol: Lacks the methoxymethyl group, resulting in different solubility and reactivity profiles.

Uniqueness: 3,3,3-Trifluoro-2-(methoxymethyl)propan-1-ol stands out due to its balanced combination of fluorine atoms and a methoxymethyl group, providing a unique set of chemical properties that make it versatile for various applications in research and industry.

Properties

Molecular Formula

C5H9F3O2

Molecular Weight

158.12 g/mol

IUPAC Name

3,3,3-trifluoro-2-(methoxymethyl)propan-1-ol

InChI

InChI=1S/C5H9F3O2/c1-10-3-4(2-9)5(6,7)8/h4,9H,2-3H2,1H3

InChI Key

KUXSZEPKLYEDMP-UHFFFAOYSA-N

Canonical SMILES

COCC(CO)C(F)(F)F

Origin of Product

United States

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